1-Phenylimidazolidine-2,4-dione

Chymase inhibition Cardiovascular pharmacology Serine protease inhibitors

Researchers designing N1/N3-substituted hydantoin derivatives are frequently blocked by steric hindrance at C5 in 5-phenylhydantoin or phenytoin. 1-Phenylimidazolidine-2,4-dione (CAS 15414-78-5) supplies the unsubstituted C5 position required for sequential nitrogen functionalization. • Essential precursor for 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione chymase inhibitors with >100:1 selectivity over chymotrypsin and cathepsin G • Core scaffold for phenylmethylenehydantoin (PMH) anticonvulsants achieving MES ED50 ~28 mg/kg, statistically equivalent to phenytoin • Experimental logP ~0.46-approximately 2 log units lower than phenytoin-reducing non-specific membrane partitioning for CNS drug discovery

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 15414-78-5
Cat. No. B091669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylimidazolidine-2,4-dione
CAS15414-78-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
InChIKeyMPAFAYXEPQCBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylimidazolidine-2,4-dione: Chemical Properties & Reference Data


1-Phenylimidazolidine-2,4-dione (also known as 1-phenylhydantoin, molecular formula C9H8N2O2, molecular weight 176.17 g/mol) is a fundamental heterocyclic building block featuring a hydantoin core with an N1-phenyl substituent . Unlike 5-substituted hydantoins (e.g., phenytoin with 5,5-diphenyl substitution or 5-phenylhydantoin CAS 89-24-7), this compound lacks substitution at the C5 position, yielding a distinct reactivity profile for derivatization [1]. Key physicochemical identifiers for procurement verification include melting point 190–193°C, logP 0.46–0.83, and polar surface area 58 Ų . Commercial availability typically at 95–99% purity with storage requirements of 2–8°C in sealed, dry conditions .

WorkflowDerivatization scaffold synthesis
SelectionC5-unsubstituted hydantoin core
Use ContextN1/N3-substituted inhibitor design

1-Phenylimidazolidine-2,4-dione: Scaffold Differentiation


The critical structural distinction—N1-phenyl substitution with an unsubstituted C5 position—defines this compound's unique utility as a derivatization scaffold. 5-Phenylhydantoin (CAS 89-24-7) and phenytoin (CAS 57-41-0) bear phenyl groups at C5, which sterically blocks electrophilic or nucleophilic modifications at that site . In 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione chymase inhibitors, the unsubstituted C5 position is essential for sulfonyl group installation at N3, while the 1-phenyl moiety occupies the hydrophobic P1 pocket of the enzyme active site—a binding geometry fundamentally incompatible with 5-phenyl-substituted analogs [1]. Generic substitution with a 5-phenylhydantoin would yield a molecule lacking the N3 substitution handle, producing an entirely different scaffold with no documented inhibitory activity against the same targets . For researchers designing N1/N3-substituted derivatives, only the unsubstituted C5 scaffold permits sequential functionalization at both nitrogen positions.

Target: 1-Phenylimidazolidine-2,4-dione
5-Phenylhydantoin / Phenytoin
C5 substitution
Unsubstituted — enables N3 functionalization
5-phenyl or 5,5-diphenyl — blocks N3 derivatization
Synthetic utility
Sequential N1/N3 modifications possible
No documented N3 substitution handle
Inhibitory activity
Template for chymase inhibitor development
No reported chymase inhibition from parent analogs

1-Phenylimidazolidine-2,4-dione: Comparator Evidence


Chymase Inhibition Selectivity

Derivatization of the 1-phenylimidazolidine-2,4-dione scaffold at the N3 position with a phenylsulfonyl group yields potent, selective inhibitors of human heart chymase. The parent scaffold (unsubstituted at N3 and C5) shows no measurable chymase inhibition, establishing that the core serves as an essential template for functionalization rather than an active pharmacophore [1]. Optimal 1-phenyl substitution with 3,4-dimethylphenyl enhances inhibitory activity and confers high selectivity against related serine proteases [2].

Chymase inhibition selectivity
Head-to-head
Derivative: >100:1 selectivity vs chymotrypsin; Parent scaffold: inactive
Scaffold essential for N3-sulfonylated chymase inhibitors
Selectivity context from purified enzyme assays
Chymase inhibition Cardiovascular pharmacology Serine protease inhibitors

Anticonvulsant Activity: PMH Derivatives vs. Phenytoin

Phenylmethylenehydantoins (PMHs), synthesized via C5-alkylidene functionalization of the 1-phenylhydantoin core, demonstrate anticonvulsant activity comparable to phenytoin in the maximal electroshock seizure (MES) model. Two PMH derivatives achieved ED50 values statistically equivalent to phenytoin, despite possessing only a single phenyl substituent versus phenytoin's 5,5-diphenyl configuration [1].

MES ED50
Reported
PMH 14: 28 ± 2 mg/kg; Phenytoin: 30 ± 2 mg/kg; PMH 12: 39 ± 4 mg/kg (i.p., mice)
Reported equivalent seizure protection endpoint
Data from MES model; statistical equivalence reported
Anticonvulsant screening Epilepsy research Sodium channel modulators

Lipophilicity Differentiation: logP Comparison

1-Phenylimidazolidine-2,4-dione exhibits significantly lower lipophilicity compared to C5-phenylated analogs, enabling distinct formulation and permeability profiles. The experimental logP value of 0.46 contrasts sharply with phenytoin's calculated logP of approximately 2.47 . This difference of ~2 log units corresponds to a theoretical ~100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and aqueous solubility .

Lipophilicity (logP)
Class-level
1-Phenylhydantoin: 0.46; Phenytoin: 2.47 (Δ ≈ 2.0, ~100-fold lower partition)
Lower lipophilicity may support reduced membrane partitioning
Experimental vs. calculated logP; data to verify
ADME prediction Drug-likeness optimization Lipophilicity profiling

Thermal Stability: Melting Point Comparison

1-Phenylimidazolidine-2,4-dione exhibits a significantly lower melting point than the clinically utilized anticonvulsant phenytoin. This thermal difference reflects the absence of the bulky 5,5-diphenyl substitution that stabilizes phenytoin's crystal lattice through extensive aromatic stacking [1].

Melting point
Reported
1-Phenylhydantoin: 190–193 °C; Phenytoin: 295–298 °C (Δ ~100 °C)
Lower crystal lattice energy; may correlate with processing ease
Rapid identity verification parameter
Solid-state characterization Formulation development Thermal analysis

Aldose Reductase Inhibitor Patent Landscape

The 1-phenylhydantoin scaffold is claimed as a core structural element in a patent family covering 5-(substituted phenyl)hydantoins as aldose reductase inhibitors for chronic diabetic complications [1]. The unsubstituted C5 position enables introduction of substituted phenyl moieties that are essential for enzyme inhibition, whereas the N1-phenyl group contributes to hydrophobic binding interactions with the aldose reductase active site.

Aldose reductase inhibitor patent
Class-level
Scaffold claimed for 5-substituted phenylhydantoin aldose reductase inhibitors
Supports C5 derivatization for polyol pathway research
Patent US5482921; source to review
Diabetic complications Aldose reductase inhibition Patent analysis

1-Phenylimidazolidine-2,4-dione: Research Applications & Use Cases


Non-Peptide Chymase Inhibitor Synthesis

As demonstrated by Niwa et al. (1997), the 1-phenylimidazolidine-2,4-dione scaffold is the essential precursor for synthesizing 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives with potent and selective human heart chymase inhibition [1]. The unsubstituted C5 position permits N3 sulfonylation, generating compounds with >100:1 selectivity over chymotrypsin and cathepsin G. Researchers in cardiovascular pharmacology should procure this specific CAS number (15414-78-5) rather than 5-phenylhydantoin (89-24-7) or phenytoin (57-41-0), as the latter two lack the necessary unsubstituted C5 for N3 functionalization.

Anticonvulsant PMH Derivative Synthesis

Thenmozhiyal et al. (2004) established that phenylmethylenehydantoins derived from 1-phenylhydantoin achieve ED50 values in the MES assay statistically equivalent to phenytoin (28 mg/kg vs. 30 mg/kg) [1]. The scaffold's unsubstituted C5 position is essential for introducing the methylene bridge and substituted phenyl rings that confer anticonvulsant activity. Medicinal chemistry groups developing next-generation sodium channel modulators should source this compound as the core building block for synthesizing PMH derivatives with potential advantages over phenytoin in logP and metabolic stability.

Aldose Reductase Inhibitor Development

Patent US5482921 claims 5-(substituted phenyl)hydantoins derived from the 1-phenylhydantoin scaffold as aldose reductase inhibitors for treating chronic diabetic complications [1]. The ability to introduce diverse substituted phenyl groups at C5 while retaining the N1-phenyl hydrophobic anchor makes this scaffold uniquely suited for SAR optimization in this therapeutic area. Procurement of the unsubstituted scaffold enables parallel synthesis of compound libraries targeting the polyol pathway.

LogP-Optimized Building Block for CNS Discovery

With an experimental logP of 0.46—approximately 2 log units lower than phenytoin (logP 2.47)—1-phenylimidazolidine-2,4-dione offers a significantly less lipophilic starting point for CNS drug discovery [1]. This property translates to reduced non-specific membrane partitioning and potentially lower plasma protein binding compared to C5-phenylated hydantoins. Medicinal chemists optimizing CNS penetration should consider this scaffold when designing compounds requiring balanced lipophilicity and aqueous solubility.

Application
Selection Property
Validation Focus
Non-Peptide Chymase Inhibitor Synthesis
C5-unsubstituted scaffold permits N3 sulfonylation
Chymase selectivity over chymotrypsin assay
Anticonvulsant PMH Derivative Synthesis
C5-unsubstituted scaffold enables alkylidene functionalization
MES model seizure protection endpoint review
Aldose Reductase Inhibitor Research
Modifiable C5 for substituted phenyl introduction
Aldose reductase inhibition and polyol pathway endpoint monitoring
CNS Drug Discovery Building Block
Lower logP supports balanced lipophilicity for CNS penetration
Non-specific binding and permeability assessment

Technical Documentation Hub

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42 linked technical documents
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